molecular formula C7H5N3O4 B3144151 1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid CAS No. 54449-90-0

1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid

Cat. No.: B3144151
CAS No.: 54449-90-0
M. Wt: 195.13 g/mol
InChI Key: XDQLDDQLEWYJLM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid is a heterocyclic compound featuring a fused pyrrolo-triazine core with a carboxylic acid substituent at the 7-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dioxo-1H-pyrrolo[1,2-a][1,3,5]triazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c11-5(12)3-1-4-8-6(13)9-7(14)10(4)2-3/h1-2H,(H,11,12)(H2,8,9,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQLDDQLEWYJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2NC(=O)NC(=O)N2C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142686
Record name 1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54449-90-0
Record name 1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54449-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid typically involves the reaction of ethyl bromopyruvate with 6-methyl-1,3,5-triazine-2,4-dione. This reaction yields moderate amounts of the desired product . Other bromocarbonyl compounds have been tested but generally result in lower yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the core structure.

    Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it might inhibit certain enzymes or receptors, thereby altering cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrolo-triazine derivatives with modifications in substituents and oxidation states. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Compound Name Molecular Formula Key Substituents Appearance Purity Application/Bioactivity
1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid C₁₁H₁₃N₃O₄ -COOH at C7, -H at C1/C3 Not reported Unknown Potential precursor for drug synthesis
Ethyl ester derivative (CAS 54449-89-7) C₁₃H₁₅N₃O₄ -COOEt at C7 White powder 99% Used in healing drugs
1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo analog (CAS 251) C₁₃H₁₅N₃O₄ -CH₃ at C1/C3, -COOEt at C7 Not reported Unknown Not specified
Neosartin C (tetracyclic-fused alkaloid) Not provided Tetracyclic fused system Not reported Unknown Antibacterial activity
Gliotoxin (7) and analogs Variable Disulfide bridge, methylthio groups Not reported Unknown Cytotoxic, antifungal

Functional and Bioactive Differences

  • Carboxylic Acid vs. Ester Derivatives :
    The ethyl ester derivative (CAS 54449-89-7) exhibits enhanced stability and lipophilicity compared to the carboxylic acid form, making it more suitable for pharmaceutical formulations . The ester group likely improves membrane permeability, a critical factor in drug delivery.
  • However, bioactivity data for these analogs remain unreported .
  • Gliotoxin Analogs :
    Gliotoxin derivatives (e.g., bisdethiobis(methylthio)gliotoxin) highlight the importance of sulfur-containing groups in cytotoxicity. In contrast, the pyrrolo-triazine carboxylic acid lacks sulfur but shares a fused aromatic system, which could influence redox-related interactions .

Physicochemical Properties

Property Target Carboxylic Acid Ethyl Ester (CAS 54449-89-7) Gliotoxin (7)
Solubility Likely polar (due to -COOH) Moderate (ester group) Low (disulfide bridge)
Stability Acid-sensitive High (stable ester linkage) Air-sensitive (reactive S-S)
Synthetic Accessibility Complex (multiple steps) Industrially scalable Biosynthetic (fungal origin)

Biological Activity

1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid (CAS No. 54449-90-0) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C8H7N3O4
  • Molecular Weight : 209.16 g/mol
  • Structure : The compound features a pyrrolo-triazine backbone with two carbonyl groups and a carboxylic acid functional group, enhancing its reactivity and potential biological activity .

Synthesis

The synthesis of this compound has been achieved through various methods. Notably:

  • Method A : Reaction of ethyl bromopyruvate with 6-methyl- and 6-benzyl-1,3,5-triazine-2,4-diones yielded moderate amounts of the target compound.
  • Method B : Alternative synthetic routes have also been explored that emphasize the compound's accessibility for further modifications.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities:

Anticancer Activity

Research has shown that derivatives of this compound demonstrate potent cytotoxic effects against various cancer cell lines. For instance:

  • Study 1 : In vitro tests revealed high cytotoxicity against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cells. The compound exhibited a dose-dependent decrease in cell viability with an IC50 value below 30 µM for certain derivatives .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential:

  • Study 2 : It demonstrated significant activity against several bacterial strains in preliminary assays. The presence of the carboxylic acid group is believed to enhance its interaction with microbial membranes.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityHigh cytotoxicity against COLO201 and MDA-MB-231 cell lines with IC50 < 30 µM
Study 2Antimicrobial ActivitySignificant effectiveness against various bacterial strains

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the pyrrolo-triazine core can significantly affect the biological activity of the derivatives. For example:

  • Increasing the length of alkyl chains on the nitrogen atoms appears to enhance cytotoxicity while maintaining selectivity for cancer cells over normal fibroblasts .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). Multi-step reactions involving cyclization, as seen in analogous pyrrolo-triazine derivatives, are critical . For example, one-pot reactions or sequential substitutions may enhance yield. Purification via column chromatography or recrystallization, followed by HPLC analysis, ensures purity . Monitoring intermediates with thin-layer chromatography (TLC) and adjusting stoichiometry based on real-time spectral data (e.g., IR for functional groups) can mitigate side reactions .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Combine multiple spectroscopic techniques:

  • 1H/13C NMR : Assign proton environments (e.g., aromatic vs. aliphatic signals) and carbon shifts, comparing with computational predictions or analogous compounds .
  • HRMS (ESI) : Validate molecular weight accuracy (e.g., <5 ppm error) to confirm the molecular formula .
  • IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, carboxylic acid O-H stretches) .
  • Melting Point Analysis : Compare observed ranges with literature to assess crystallinity and purity .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. For instance:

  • Thermogravimetric Analysis (TGA) : Assess decomposition thresholds.
  • Light Exposure Tests : Monitor UV-Vis spectral changes to detect photodegradation.
  • Hygroscopicity : Store in anhydrous environments if carboxylic acid groups are prone to hydration .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or reaction pathways for this compound?

  • Methodological Answer : Use density functional theory (DFT) to predict reactivity (e.g., Fukui indices for electrophilic/nucleophilic sites) and transition states for cyclization steps . Molecular docking studies can explore biological interactions if the compound has pharmacological potential. Software like Gaussian or ORCA enables virtual screening of synthetic routes, reducing trial-and-error experimentation .

Q. What statistical approaches are effective in resolving contradictory spectral or reactivity data?

  • Methodological Answer : Apply Design of Experiments (DoE) to isolate variables causing discrepancies. For example:

  • Factorial Design : Test interactions between temperature, solvent, and catalyst loading .
  • Principal Component Analysis (PCA) : Reduce dimensionality in spectral datasets (e.g., overlapping NMR peaks) to identify outlier conditions .
  • Multivariate Regression : Correlate reaction parameters (e.g., pH, time) with yield/purity metrics to pinpoint optimal conditions .

Q. How can researchers elucidate the reaction mechanism for key transformations involving this compound?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) paired with kinetic isotope effect (KIE) studies to track bond cleavage/formation . Trapping intermediates with quenching agents (e.g., DMPO for radicals) and analyzing via LC-MS provides mechanistic snapshots . In-situ FTIR or Raman spectroscopy monitors real-time structural changes during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid
Reactant of Route 2
1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid

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